![molecular formula C17H21N3O2S2 B2575811 5-(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034362-04-2](/img/structure/B2575811.png)
5-(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a piperidine ring, and a tetrahydrothieno[3,2-c]pyridine ring . These functional groups are common in many pharmaceutical compounds and could potentially confer a variety of biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, includes a pyridine ring (a six-membered ring with one nitrogen atom), a piperidine ring (a six-membered ring with one nitrogen atom), and a tetrahydrothieno[3,2-c]pyridine ring (a fused ring system containing a five-membered thieno ring and a six-membered pyridine ring) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the pyridine and piperidine rings could affect its solubility, boiling point, and melting point .Scientific Research Applications
Corrosion Inhibition and Molecular Dynamics
One study investigated the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron, utilizing quantum chemical calculations and molecular dynamics simulations. This research highlights the potential of such compounds in protecting metals against corrosion, an important application in material science and engineering (S. Kaya et al., 2016).
Antimicrobial Activity
Another area of application is in the development of antimicrobial agents. A novel compound, related structurally to the one , showed higher antimicrobial activity compared to its metal complexes, demonstrating the potential of such compounds in battling microbial infections (P. N. Patel et al., 2011).
Insecticidal Properties
Research into pyridine derivatives has also uncovered their potential as insecticides. A study on some pyridine derivatives against the cowpea aphid revealed significant insecticidal activity, suggesting these compounds could be developed into effective pest control agents (E. A. Bakhite et al., 2014).
Synthesis and Chemical Properties
On the synthesis front, various methods have been explored to create piperidine and pyridine derivatives with significant efficiency and specificity. These studies not only expand the chemical repertoire of such compounds but also explore their fundamental properties and potential applications in chemical synthesis and industry (U. Rüffer & E. Breitmaier, 1989).
Antitumor Activity
Moreover, bis-indole derivatives, featuring structures related to the compound , have shown promising antitumor activity. This indicates the potential of such chemical structures in the development of new cancer therapies, highlighting the importance of structural motifs like piperidine and pyridine in medicinal chemistry (A. Andreani et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(1-pyridin-3-ylsulfonylpiperidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S2/c21-24(22,16-2-1-7-18-12-16)20-9-3-15(4-10-20)19-8-5-17-14(13-19)6-11-23-17/h1-2,6-7,11-12,15H,3-5,8-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTYMKNHYLJDSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

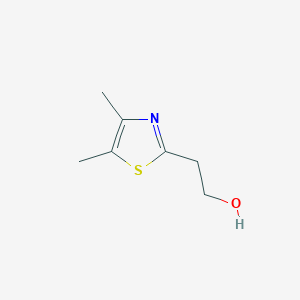
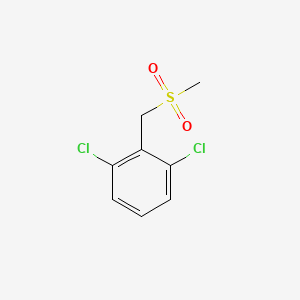
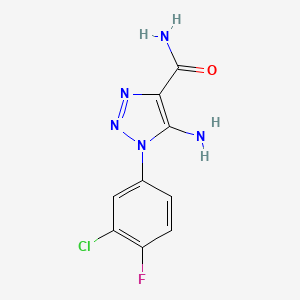
![[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine](/img/structure/B2575733.png)
![N-(5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2575734.png)
![(E)-2-(4-methoxybenzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2575737.png)
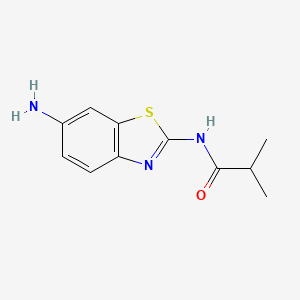

![1-(4-chlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2575741.png)
![6-(3-Chlorophenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2575742.png)

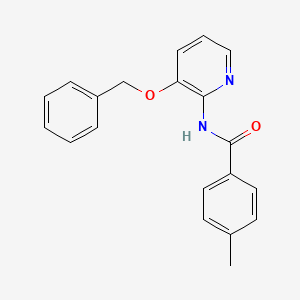
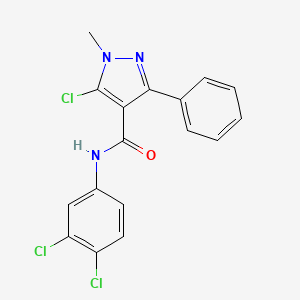
![(Z)-ethyl 2-((3-fluorobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2575751.png)